Cis-3-fluoro-4-methylpiperidin-4-ol
Overview
Description
“Cis-3-fluoro-4-methylpiperidin-4-ol” is a chemical compound with the molecular formula C6H12FNO . It has a molecular weight of 133.17 and is also known by the synonym "(3S,4R)-3-fluoro-4-methylpiperidin-4-ol" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula 1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5-,6+/m0/s1 .Scientific Research Applications
Enantioselective Synthesis
Cis-3-fluoro-4-methylpiperidin-4-ol serves as a valuable building block in medicinal chemistry due to its potential in enantioselective synthesis. The compound can be synthesized enantioselectively, leveraging methodologies such as fluorination reactions that utilize modified cinchona alkaloid catalysts. This process facilitates the production of enantiopure materials, making this compound an essential compound for synthesizing specific, chirally pure pharmaceuticals (Shaw et al., 2013).
Fluorination and Isomerization
The compound's derivatives undergo interesting chemical transformations under specific conditions. For instance, the fluorination of hexahydroazepine and methylpiperidines results in extensive cleavage of the C–N bond, leading to the formation of F-(N-fluoro cyclic amines) and other derivatives, showcasing the compound's utility in producing complex fluorinated structures (Abe, Pandey, & Baba, 2000).
Radiopharmaceuticals and PET Imaging
This compound and its analogs find applications in the field of radiopharmaceuticals, particularly in Positron-Emission Tomography (PET). Specific isomers of the compound, like cis-4-[18F]fluoro-L-proline, are explored for their potential in PET imaging to study diseases with altered collagen synthesis, such as pulmonary fibrosis and various carcinomas (Geisler et al., 2014).
Drug Discovery and Targeted Protein Degradation
In drug discovery, this compound derivatives have been used to explore molecular recognition by biological systems. The compound's stereochemistry can influence the recognition of proline-containing molecules, which is crucial in targeted protein degradation and drug discovery. This application is particularly relevant in the context of VHL E3 ligase, which recognizes specific hydroxyprolines in a stereoselective manner (Testa et al., 2018).
Therapeutic Oligonucleotides
The compound also plays a role in the realm of therapeutic oligonucleotides. Modifications like 2'-fluoro are crucial in achieving biologically active oligonucleotides used in treatments targeting various diseases. This demonstrates the compound's importance in the synthesis and efficacy of therapeutic agents (Smith & Zain, 2019).
Safety and Hazards
Properties
IUPAC Name |
(3S,4R)-3-fluoro-4-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWXDUHAJIXSQL-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC[C@@H]1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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